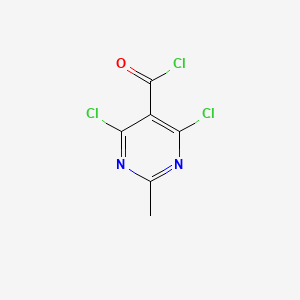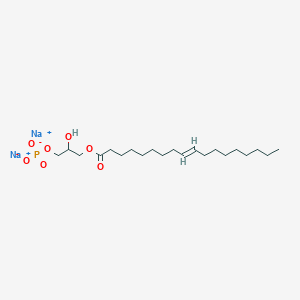
4-Chloro-2-(4-methoxybenzyl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(4-methoxybenzyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by a pyridazinone core substituted with a chloro group at the 4-position and a methoxybenzyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-methoxybenzyl)pyridazin-3(2H)-one typically involves the reaction of 4-chloropyridazine with 4-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the methoxybenzyl group replaces the hydrogen atom at the 2-position of the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
4-Chloro-2-(4-methoxybenzyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-(4-methoxybenzyl)pyridazin-3(2H)-one.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as amines (e.g., aniline), thiols (e.g., thiophenol), or alkoxides (e.g., sodium methoxide) in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-chloro-2-(4-formylbenzyl)pyridazin-3(2H)-one or 4-chloro-2-(4-carboxybenzyl)pyridazin-3(2H)-one.
Reduction: Formation of 2-(4-methoxybenzyl)pyridazin-3(2H)-one.
Substitution: Formation of 4-substituted-2-(4-methoxybenzyl)pyridazin-3(2H)-one derivatives.
科学研究应用
4-Chloro-2-(4-methoxybenzyl)pyridazin-3(2H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-Chloro-2-(4-methoxybenzyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
相似化合物的比较
4-Chloro-2-(4-methoxybenzyl)pyridazin-3(2H)-one can be compared with other similar compounds, such as:
2-(4-Methoxybenzyl)pyridazin-3(2H)-one: Lacks the chloro group at the 4-position, which may affect its reactivity and biological activity.
4-Chloro-2-benzylpyridazin-3(2H)-one: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.
4-Chloro-2-(4-hydroxybenzyl)pyridazin-3(2H)-one: Contains a hydroxy group instead of a methoxy group, which may alter its chemical properties and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C12H11ClN2O2 |
|---|---|
分子量 |
250.68 g/mol |
IUPAC 名称 |
4-chloro-2-[(4-methoxyphenyl)methyl]pyridazin-3-one |
InChI |
InChI=1S/C12H11ClN2O2/c1-17-10-4-2-9(3-5-10)8-15-12(16)11(13)6-7-14-15/h2-7H,8H2,1H3 |
InChI 键 |
WBDYVPVJLQOQMC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(=CC=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


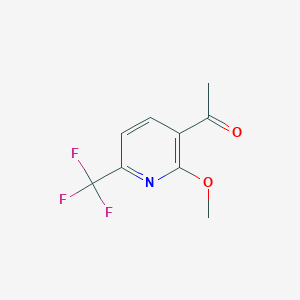
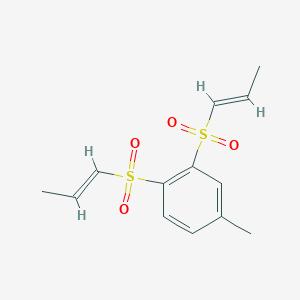
![3H-Naphtho[1,2-d]imidazole-2-thiol](/img/structure/B12964860.png)
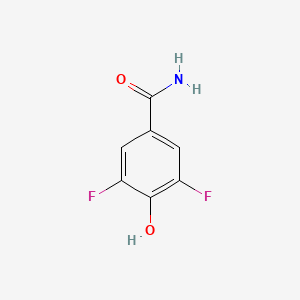
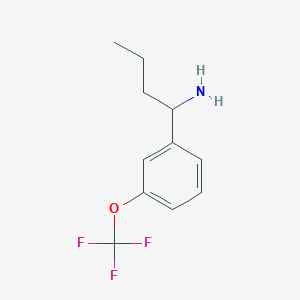
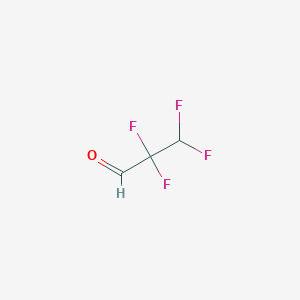
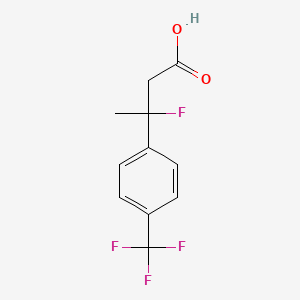
![4-([1,1'-Biphenyl]-4-yl)-6-(3-bromo-5-chlorophenyl)-2-phenylpyrimidine](/img/structure/B12964888.png)
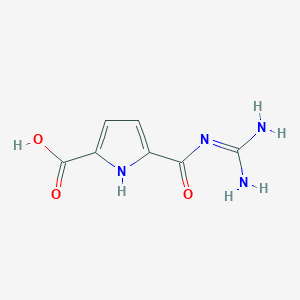
![3-Bromo-1H-thieno[3,2-c]pyrazole](/img/structure/B12964930.png)
![2,7-Dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B12964945.png)

